molecular formula C16H18N2O4 B14525544 3-(4-Nitrophenyl)-3-azaspiro[5.5]undecane-2,4-dione CAS No. 62550-83-8

3-(4-Nitrophenyl)-3-azaspiro[5.5]undecane-2,4-dione

Cat. No.: B14525544
CAS No.: 62550-83-8
M. Wt: 302.32 g/mol
InChI Key: PHWIURHBBXCSCE-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-3-azaspiro[55]undecane-2,4-dione is a spiro compound characterized by a unique structure that includes a spiro junction between a nitrogen-containing ring and a bicyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrophenyl)-3-azaspiro[5.5]undecane-2,4-dione typically involves the reaction of 4-nitrobenzaldehyde with a suitable amine to form an imine intermediate. This intermediate then undergoes a cyclization reaction with a diketone to form the spiro compound. The reaction conditions often include the use of a solvent such as acetonitrile and a base like N,N-diisopropylethylamine .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Types of Reactions:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Cycloreversion: Heat or light to induce the reaction.

Major Products:

Scientific Research Applications

3-(4-Nitrophenyl)-3-azaspiro[5.5]undecane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-3-azaspiro[5.5]undecane-2,4-dione involves its interaction with molecular targets through its nitro and spiro functional groups. The nitro group can participate in redox reactions, while the spiro structure can provide steric hindrance and specific binding interactions with enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 3-(4-Nitrophenyl)-3-azaspiro[5.5]undecane-2,4-dione is unique due to its combination of a nitro group and a spiro junction involving a nitrogen atom. This combination provides distinct chemical reactivity and potential for diverse applications in various scientific fields .

Properties

CAS No.

62550-83-8

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

3-(4-nitrophenyl)-3-azaspiro[5.5]undecane-2,4-dione

InChI

InChI=1S/C16H18N2O4/c19-14-10-16(8-2-1-3-9-16)11-15(20)17(14)12-4-6-13(7-5-12)18(21)22/h4-7H,1-3,8-11H2

InChI Key

PHWIURHBBXCSCE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(=O)N(C(=O)C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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